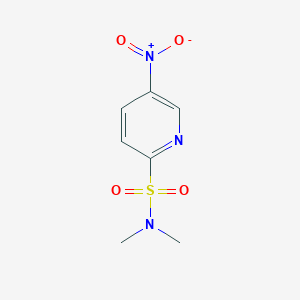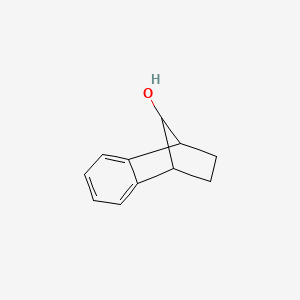
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer is a chemical compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.2124 g/mol . It is also known by other names such as anti-7-Benzonorbornenol and anti-7-Hydroxybenzonorbornene . This compound is characterized by its unique structure, which includes a methano bridge and a hydroxyl group attached to a naphthalene ring system.
Métodos De Preparación
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired stereoisomer is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
This compound has various scientific research applications across multiple fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological systems. Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer involves its interaction with specific molecular targets and pathways . The hydroxyl group plays a crucial role in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-one and 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine . These compounds share structural similarities but differ in functional groups and specific reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1198-20-5 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ol |
InChI |
InChI=1S/C11H12O/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2 |
Clave InChI |
HEKIGGFOVMNILV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1C3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


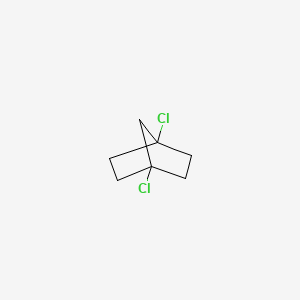

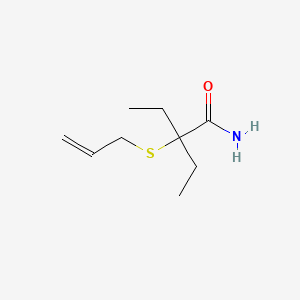
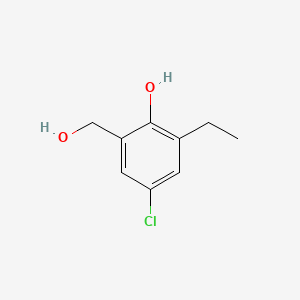

![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
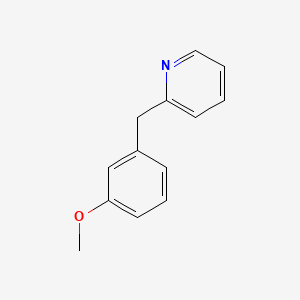
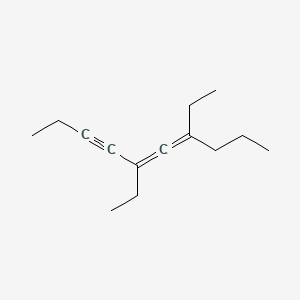
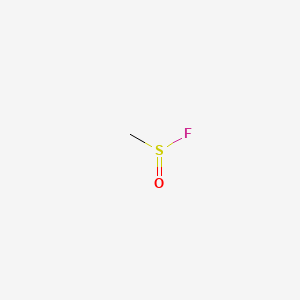

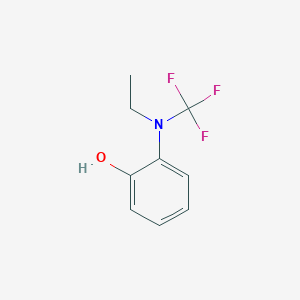
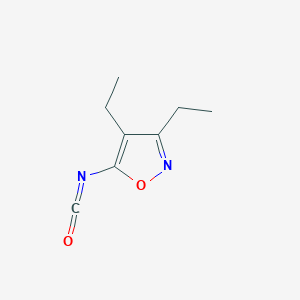
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
